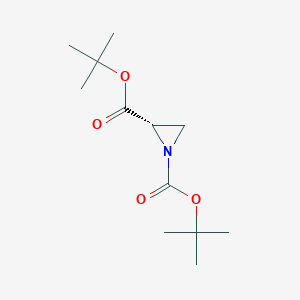

(S)-di-tert-butyl aziridine-1,2-dicarboxylate

Description

(S)-Di-tert-butyl aziridine-1,2-dicarboxylate (CAS: 178602-42-1, C₁₂H₂₁NO₄, MW: 259.30 g/mol) is a chiral aziridine derivative featuring two tert-butyl ester groups . Aziridines, three-membered heterocycles with one nitrogen and two carbon atoms, exhibit high ring strain, making them reactive intermediates in organic synthesis. The tert-butyl esters provide steric bulk and stability under acidic or basic conditions, enabling selective deprotection in multi-step syntheses. This compound’s (S)-configuration is critical for asymmetric catalysis and pharmaceutical applications, where enantioselectivity determines biological activity .

Properties

IUPAC Name |

ditert-butyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3/t8-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPXKYCDSMWJQ-OADYLZGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Synthesis via Aziridine Dicarboxylation

The conventional synthesis of (S)-di-tert-butyl aziridine-1,2-dicarboxylate involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions . Aziridine, a highly reactive three-membered amine, undergoes dual carbamate formation in the presence of Boc₂O and a base such as triethylamine (TEA). The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent side reactions from moisture or oxygen .

Mechanistic Insights :

The base deprotonates aziridine, enhancing its nucleophilicity. Subsequent nucleophilic attack at both nitrogen atoms of aziridine by Boc₂O generates the dicarboxylated product. Steric hindrance from the tert-butyl groups directs regioselectivity, favoring 1,2-dicarboxylation over alternative pathways .

Procedure :

-

Reagent Setup : Aziridine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Base Addition : Triethylamine (2.2 equiv) is added dropwise to scavenge HCl generated during the reaction.

-

Dicarbonate Introduction : Boc₂O (2.1 equiv) is introduced gradually to maintain a controlled exotherm.

-

Stirring : The mixture is stirred for 12–24 hours at 25°C.

-

Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (hexane:ethyl acetate = 9:1) .

Challenges :

-

Moisture Sensitivity : Aziridine’s reactivity necessitates strict anhydrous conditions.

-

Racemization Risk : Prolonged reaction times or elevated temperatures may compromise stereochemical purity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative approach for synthesizing this compound, addressing limitations of traditional methods . This technique leverages rapid, uniform heating to accelerate reaction kinetics and improve yields.

Optimized Protocol :

-

Reactor Loading : Aziridine, Boc₂O (2.05 equiv), and TEA (2.2 equiv) are combined in a microwave-compatible vial with DMF as the solvent.

-

Irradiation Parameters : The mixture is subjected to microwave irradiation at 40–60°C for 5–10 minutes.

-

Cooling and Purification : Post-irradiation, the product is cooled to room temperature and purified via flash chromatography .

Advantages :

-

Yield Improvement : Microwave methods achieve near-quantitative yields (>95%) compared to 70–85% in conventional setups .

-

Time Reduction : Reaction completion in minutes versus hours.

-

Reduced Byproducts : Controlled heating minimizes decomposition or side reactions.

Stereochemical Control and Enantiomeric Purity

The (S)-configuration of the aziridine ring is preserved through chiral starting materials or asymmetric induction. Commercial (S)-aziridine-1,2-dicarboxylic acid derivatives are often employed to ensure enantiomeric excess (>99% ee) .

Key Considerations :

-

Chiral Auxiliaries : Use of (S)-proline-derived catalysts in precursor synthesis.

-

Chromatographic Resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers if racemization occurs .

Comparative Analysis of Synthesis Methods

| Parameter | Standard Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 5–10 minutes |

| Temperature | 25°C | 40–60°C |

| Yield | 70–85% | >95% |

| Energy Efficiency | Moderate | High |

| Scalability | Suitable for bulk | Limited by reactor capacity |

Industrial-Scale Production and Process Optimization

For large-scale synthesis, continuous flow reactors replace batch processes to enhance safety and consistency. Key adaptations include:

-

In-Line Mixing : Precise reagent metering minimizes exothermic risks.

-

Automated Purification : Simulated moving bed (SMB) chromatography ensures high-throughput separation .

Case Study :

A pilot plant achieved 92% yield using a flow reactor (residence time = 30 minutes) and in-line IR monitoring to track reaction progression .

Chemical Reactions Analysis

Types of Reactions

(S)-di-tert-butyl aziridine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.

Oxidation: The compound can be oxidized to form aziridine N-oxides.

Reduction: Reduction reactions can convert the aziridine ring into amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed in anhydrous conditions.

Major Products

Substituted Aziridines: Formed from nucleophilic substitution reactions.

Aziridine N-oxides: Resulting from oxidation reactions.

Amines: Produced through reduction reactions.

Scientific Research Applications

Organic Synthesis

Intermediates in Complex Molecule Synthesis

(S)-di-tert-butyl aziridine-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for producing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The aziridine ring can be opened by nucleophiles, leading to various substituted products that are essential in drug development and chemical manufacturing.

Asymmetric Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis, where it can facilitate the formation of enantiomerically enriched products. This property is particularly beneficial in producing chiral drugs that require specific stereochemistry for biological activity .

Medicinal Chemistry

Drug Development

Research indicates that this compound has potential applications in drug development. Its ability to form stable intermediates makes it suitable for synthesizing chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts. Studies have explored its role in synthesizing compounds with antimicrobial and anticancer properties .

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of aziridine derivatives, including this compound. Research has shown that certain derivatives exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, making them candidates for further investigation as potential therapeutic agents .

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is utilized to study enzyme mechanisms. Its reactive nature allows researchers to investigate how enzymes interact with substrates and the effects of modifications on enzyme activity.

Peptide Synthesis

The compound has been employed in S-alkylation reactions during peptide synthesis. It facilitates the formation of lanthionine-containing peptides through selective chemoselective reactions, showcasing its utility in developing novel peptide-based therapeutics .

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in producing polymers and materials with specific properties. Its reactivity can be harnessed to create materials that exhibit desirable characteristics such as enhanced strength or stability under various conditions .

Mechanism of Action

The mechanism of action of (S)-di-tert-butyl aziridine-1,2-dicarboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds. The tert-butyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine Dicarboxylates with Varied Ester Groups

(R)-1-tert-Butyl 2-Methyl Aziridine-1,2-Dicarboxylate

- Structure: C₉H₁₅NO₄ (MW: 201.22 g/mol)

- Key Features : Methyl ester at position 2 and tert-butyl ester at position 1; (R)-configuration.

- Reactivity : The methyl ester is less bulky than tert-butyl, increasing susceptibility to hydrolysis. The (R)-enantiomer serves as a mirror-image synthon for asymmetric reactions .

- Applications : Used in stereoselective alkylations and cross-couplings where steric effects modulate reaction pathways .

1-Benzyl 2-Methyl (S)-Aziridine-1,2-Dicarboxylate

- Structure: C₁₃H₁₃NO₄ (MW: 247.25 g/mol)

- Key Features : Benzyl and methyl esters; (S)-configuration.

- Reactivity: The benzyl group allows hydrogenolysis for selective deprotection, enabling orthogonal functionalization strategies.

- Applications : Intermediate in peptide synthesis and polymer chemistry .

Aziridine vs. Pyrrolidine/Pyrazolidine Derivatives

Di-tert-butyl (2S)-5-Oxopyrrolidine-1,2-Dicarboxylate

- Structure: C₁₄H₂₃NO₅ (MW: 285.34 g/mol)

- Key Features : Five-membered pyrrolidine ring with a ketone group at position 3.

- Reactivity : The ketone enables reductions (e.g., DIBAL-H) to alcohols, as shown in , or nucleophilic additions. Lower ring strain compared to aziridines reduces electrophilicity .

- Applications : Precursor to proline derivatives and fluorinated PET imaging agents (e.g., : di-tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate) .

(S)-Di-tert-butyl 3-Phenylpyrazolidine-1,2-Dicarboxylate

- Structure : C₁₉H₂₆N₂O₄ (MW: 358.43 g/mol)

- Key Features : Pyrazolidine (five-membered ring with two adjacent nitrogens) and phenyl substituent.

- Synthesis : Generated via BF₃·Et₂O-mediated reduction of hydroxy precursors (68% yield, ).

- Applications : Intermediate in alkaloid synthesis and β-lactam antibiotics .

Stereoisomers and Enantiomeric Resolution

- (R)- vs. (S)-Enantiomers : The configuration at the aziridine nitrogen dictates chiral recognition in catalysis. For example, (R)-1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate (CAS: 1239355-46-4) shows distinct optical rotation ([α]D²⁰ −8.8 for fluorinated pyrrolidine in ) .

- Analytical Methods: Enantiomeric excess is determined via HPLC (ODH column, n-hexane/i-PrOH = 95/5), with retention times varying by substituent bulk (e.g., 9.8 min for major vs. 5.2 min for minor enantiomer in ) .

Comparative Data Table

Biological Activity

(S)-di-tert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative recognized for its significant role in organic synthesis and potential biological activities. This compound features a three-membered aziridine ring with two carboxylate groups protected by tert-butyl groups, which enhances its stability and reactivity. The following sections provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.

Structure and Reactivity

The compound's structure consists of an aziridine ring that is highly strained, making it reactive toward nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds. The presence of two tert-butyl groups not only stabilizes the compound but also enhances its selectivity in reactions.

Synthesis

The synthesis of this compound typically involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is performed under mild conditions, often in an inert atmosphere such as nitrogen.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic attack, leading to the opening of the aziridine ring. This process generates reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids, potentially modifying their structures and functions.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of aziridine derivatives, including this compound. In studies evaluating various aziridines for their antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to (S)-di-tert-butyl aziridine demonstrated promising results against strains such as Escherichia coli and Staphylococcus aureus .

Study on Antimicrobial Efficacy

A study conducted on aziridine-thiourea derivatives revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16–32 µg/mL against resistant strains like MRSA. The mechanism involved the alkylation of bacterial DNA, leading to cell death .

S-Alkylation in Peptide Synthesis

In another study focusing on peptide synthesis, this compound was utilized as a substrate for S-alkylation reactions. The results indicated that this compound could effectively facilitate the formation of lanthionine-containing peptides through selective chemoselective reactions .

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Chiral aziridine with two tert-butyl groups | Antimicrobial, potential anticancer | Organic synthesis, drug development |

| Di-tert-butyl aziridine-1,2-dicarboxylate | Non-chiral version | Limited biological activity | Organic synthesis |

| N-Boc-aziridine | Aziridine with Boc protecting group | Moderate biological activity | Asymmetric synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-di-tert-butyl aziridine-1,2-dicarboxylate, and how can their efficiency be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, di-tert-butyl azodicarboxylate derivatives are prepared by reacting tert-butyl chloroformate with hydrazine derivatives in dichloromethane (DCM) or acetonitrile (MeCN) under basic conditions (e.g., DMAP or DIPEA) . Efficiency is validated using:

- 1H/13C NMR : Key signals include tert-butyl groups (δ ~1.40–1.51 ppm) and carbonyl carbons (δ ~153–154 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M + Na]+ for di-tert-butyl hydrazine derivatives) with <5 ppm error .

- Yield Optimization : Reactions typically achieve 80–85% yield under inert atmospheres at 0–25°C .

Q. How can researchers distinguish between stereoisomers of aziridine-1,2-dicarboxylates during synthesis?

- Methodological Answer : Enantiomeric purity is assessed via:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .

- Optical Rotation : Compare [α]D values with literature data for (S)-configured derivatives .

- Deuterium Labeling : Isotopic incorporation (e.g., NaBD4 reduction) can track stereochemical outcomes in intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields for di-tert-butyl aziridine derivatives under varying catalytic conditions?

- Methodological Answer : Discrepancies arise from catalyst choice and solvent polarity. For example:

- Rhodium Catalysis : Enantioselective desymmetrization of meso-alkenes achieves >90% ee but requires strict moisture-free conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce yields due to side reactions (e.g., hydrolysis) .

- Data Table :

| Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Rh(I) | Toluene | 92 | 95 | |

| None | MeCN | 84 | N/A |

Q. How can researchers optimize the regioselectivity of aziridine ring-opening reactions for functionalized intermediates?

- Methodological Answer : Regioselectivity is controlled by:

- Electrophilic Reagents : Use sulfonic acids (e.g., TsOH) to direct opening at the less hindered nitrogen .

- Temperature : Low temperatures (−78°C) favor kinetic control, while room temperature favors thermodynamic products .

- Protecting Groups : tert-butyl esters resist hydrolysis, enabling selective deprotection of aziridine nitrogen .

Q. What advanced techniques validate the stereochemical integrity of this compound in complex reaction cascades?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from hexane/ethyl acetate .

- NOE NMR : Cross-peaks between tert-butyl protons and aziridine protons confirm spatial proximity in the (S)-isomer .

- Isotopic Labeling : Use deuterated reagents (e.g., NaBD4) to track retention of configuration during reductions .

Data Contradiction Analysis

Q. Why do reported melting points for di-tert-butyl hydrazine derivatives vary significantly (e.g., 155–200°C)?

- Analysis : Variations arise from:

- Polymorphism : Crystallization solvents (e.g., DCM vs. MeCN) produce different crystal forms .

- Decomposition : Thermal instability of MIDA-boryl or nitrobenzyl substituents leads to broad melting ranges .

- Resolution : Use DSC (Differential Scanning Calorimetry) to distinguish melting from decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.